molecular formula C25H38Cl5N3OS B11982101 N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide CAS No. 302913-84-4

N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide

Cat. No.: B11982101
CAS No.: 302913-84-4
M. Wt: 605.9 g/mol
InChI Key: FTJLDFRDSDPRPM-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C25H38Cl5N3OS and a molecular weight of 605.93 . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular functions. The exact pathways involved depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide apart is its specific combination of trichloro and dichloroanilino groups, along with the long hexadecanamide chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

302913-84-4

Molecular Formula

C25H38Cl5N3OS

Molecular Weight

605.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]hexadecanamide

InChI

InChI=1S/C25H38Cl5N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(34)32-23(25(28,29)30)33-24(35)31-21-17-16-19(26)18-20(21)27/h16-18,23H,2-15H2,1H3,(H,32,34)(H2,31,33,35)

InChI Key

FTJLDFRDSDPRPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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